![molecular formula C21H18FN3O3 B2696809 2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326909-36-7](/img/structure/B2696809.png)

2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

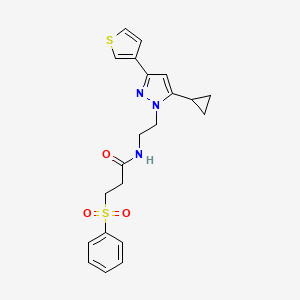

2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as DFH-055, is a novel pyrazolo[1,5-a]pyrazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DFH-055 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

科学的研究の応用

Photophysical and Physicochemical Investigations

- Chemosensor for Metal Ion Detection : The structure, confirmed by spectroscopic techniques, demonstrates positive solvatochromism in different solvents, making it a potential probe for determining critical micelle concentration of surfactants like CTAB and SDS. Additionally, it serves as a fluorescent chemosensor for Fe3+ ion detection in solution, showcasing its utility in metal ion sensing applications (Khan, 2020).

Synthesis and Catalysis

- Synthesis of Antitumor Agents : This compound is pivotal in the synthesis of PMX 610, a benzothiazole derivative with potent antitumor properties. Utilizing copper(II)-chelated pyrazole functionalized SBA-15 mesoporous silica as a catalyst, this process highlights its significance in the synthesis of medically relevant compounds (Mondal et al., 2014).

Antitumor Activities

- Targeting Cancer Cell Lines : Compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648) has been synthesized and found to possess exceptionally potent antiproliferative activity against various cancer cell lines, including lung, colon, and breast cancer. This underscores its potential as a key agent in cancer therapeutics (Mortimer et al., 2006).

Bioactivation and Drug Interaction

- Interaction with Cytochrome P450s : The compound shows interaction with cytochrome P450s, suggesting its role in bioactivation and possible involvement in cell toxicity. This interaction is crucial for understanding the drug metabolism and potential side effects (Wang & Guengerich, 2012).

Antimicrobial Activity

- Potential Antimicrobial Agent : Fluorine-containing derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various bacterial strains. This indicates its potential use in developing new antimicrobial agents (Gadakh et al., 2010).

Electrochemical Properties

- Study in Ionic Liquids : The electrochemical properties of fluorinated substrates related to this compound have been investigated in ionic liquids, providing insights into sustainable methods of obtaining various pyrazolotriazoles, important for green chemistry applications (Costea et al., 2014).

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c1-27-19-8-5-15(11-20(19)28-2)17-12-18-21(26)24(9-10-25(18)23-17)13-14-3-6-16(22)7-4-14/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIUHKURWXNBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2696728.png)

![4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2696729.png)

![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2696730.png)

![N-cycloheptyl-3-{[1,3-dimethyl-2,6-dioxo-9-(2-phenylethyl)-2,3,6,9-tetrahydro-1H-purin-8-yl]thio}propanamide](/img/structure/B2696733.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2696734.png)

![4-(4-{[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2696737.png)

![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol](/img/structure/B2696739.png)

![5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B2696742.png)